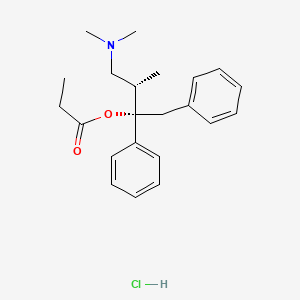
Dextropropoxyphene (isomer hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextropropoxyphene (isomer hydrochloride): is an opioid analgesic used to treat mild to moderate pain. It is an optical isomer of levopropoxyphene and is known for its antitussive (cough suppressant) and local anaesthetic effects . The compound was manufactured by Eli Lilly and Company and has been withdrawn from the market in Europe and the United States due to concerns over fatal overdoses and heart arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextropropoxyphene is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of dextropropoxyphene is formed through a series of condensation reactions involving benzyl chloride and dimethylamino-2-methyl-1-phenylpropyl propionate.
Introduction of functional groups: The functional groups are introduced through various substitution reactions, resulting in the final compound.
Industrial Production Methods: Industrial production of dextropropoxyphene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw material preparation: High-purity raw materials are prepared and purified to ensure the quality of the final product.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dextropropoxyphene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents used in the reactions include potassium permanganate and hydrogen peroxide.
Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used in reduction reactions.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dextropropoxyphene, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Dextropropoxyphene is used as a model compound in various chemical studies to understand the behavior of opioid analgesics and their interactions with other chemicals .
Biology: In biological research, dextropropoxyphene is used to study the effects of opioid analgesics on cellular processes and receptor interactions .
Medicine: Dextropropoxyphene has been extensively studied for its analgesic properties and its potential use in pain management. It has also been used in studies related to its antitussive and local anaesthetic effects .
Industry: In the pharmaceutical industry, dextropropoxyphene has been used as a reference compound for the development of new analgesics and antitussive agents .
Mechanism of Action
Dextropropoxyphene exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to a decrease in the perception of pain stimuli . Additionally, dextropropoxyphene acts as a noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist and a weak serotonin reuptake inhibitor . These interactions contribute to its analgesic, antitussive, and local anaesthetic effects .
Comparison with Similar Compounds
Levopropoxyphene: An optical isomer of dextropropoxyphene with limited antitussive effects.
Methadone: A synthetic opioid analgesic structurally similar to dextropropoxyphene.
Propoxyphene: The general form of the compound, which includes both dextro- and levo-isomers.
Uniqueness: Dextropropoxyphene is unique due to its specific isomeric form, which provides distinct analgesic effects compared to its levo-isomer. Its combination of opioid receptor agonism and noncompetitive antagonism of neuronal nicotinic acetylcholine receptors sets it apart from other opioid analgesics .
Properties
Molecular Formula |
C22H30ClNO2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[(2S,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22-;/m0./s1 |
InChI Key |
QMQBBUPJKANITL-COBSGTNCSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


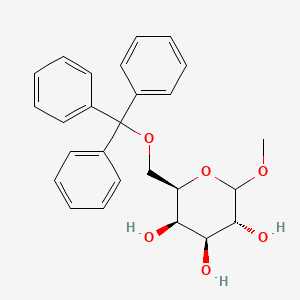
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)
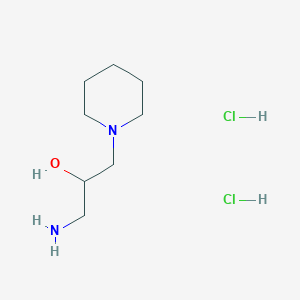


![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
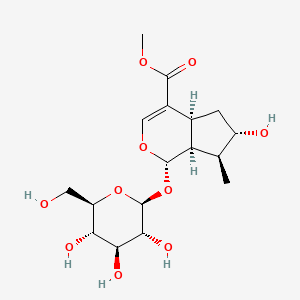
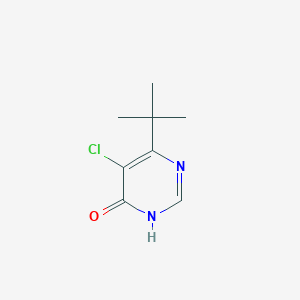


![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
